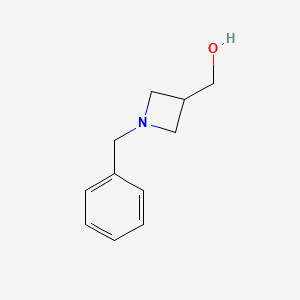

(1-Benzylazetidin-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-benzylazetidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-9-11-7-12(8-11)6-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTSHVGCSDAFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395596 | |

| Record name | (1-benzylazetidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99025-94-2 | |

| Record name | (1-benzylazetidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of (1-Benzylazetidin-3-yl)methanol

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-planar geometry offer unique three-dimensional diversity, enabling novel interactions with biological targets. (1-Benzylazetidin-3-yl)methanol is a key building block in this class, providing a versatile platform for the synthesis of more complex drug candidates. The benzyl protecting group offers stability during synthetic manipulations, while the hydroxymethyl group serves as a handle for further functionalization.

Molecular Identity and Physicochemical Properties

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₁₅NO

-

Molecular Weight: 177.24 g/mol

-

CAS Number: 99025-94-2[1]

| Property | Predicted Value/Information | Source/Method |

| Molecular Weight | 177.24 g/mol | Calculation |

| XlogP | 1.3 | Prediction |

| Hydrogen Bond Donors | 1 | Calculation |

| Hydrogen Bond Acceptors | 2 | Calculation |

| Rotatable Bonds | 3 | Calculation |

Proposed Synthesis and Potential Impurity Profile

A plausible and common synthetic route to this compound involves the reaction of benzylamine with a suitable C3-synthon, such as epichlorohydrin, followed by intramolecular cyclization. This method is cost-effective and has been described for the synthesis of the related 1-benzylazetidin-3-ol.[2]

References

Introduction: The Azetidine Moiety in Modern Medicinal Chemistry

An In-depth Technical Guide to the Synthesis of (1-Benzylazetidin-3-yl)methanol for Researchers and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery. Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, rendering it a privileged motif in the design of novel therapeutics.[1][2] this compound, in particular, serves as a crucial building block for more complex molecules, leveraging the benzyl group as a stable protecting group for the nitrogen atom, which can be removed at a later synthetic stage.

This technical guide offers a comprehensive exploration of the primary synthetic pathways to this compound. As a senior application scientist, this document is structured to provide not just procedural steps, but also the underlying mechanistic rationale and field-proven insights essential for successful synthesis and scale-up. We will delve into two principal and robust methodologies: the cyclization of an acyclic precursor derived from epichlorohydrin and the reduction of a 3-carboxy functionalized azetidine.

Pathway 1: Cyclization of 1-Benzylamino-3-chloro-2-propanol

This is arguably the most direct and widely employed method for synthesizing the N-benzyl azetidine core, starting from commercially available and inexpensive materials: benzylamine and epichlorohydrin.[3] The strategy is based on an initial nucleophilic ring-opening of the epoxide, followed by an intramolecular nucleophilic substitution to form the strained four-membered ring.

Causality and Mechanistic Insights

The synthesis proceeds in two key stages. First, the primary amine of benzylamine acts as a nucleophile, attacking one of the electrophilic carbons of the epichlorohydrin ring. This reaction is regioselective, with the amine preferentially attacking the terminal carbon due to lower steric hindrance, yielding 1-(benzylamino)-3-chloropropan-2-ol.

The second stage is a base-mediated intramolecular cyclization. The addition of a strong base deprotonates the secondary alcohol, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom to displace the chloride and form the azetidine ring. The choice of base and solvent is critical to favor the desired intramolecular cyclization over competing intermolecular side reactions.

Visualizing the Pathway

Caption: Synthesis via Epichlorohydrin and Benzylamine.

Detailed Experimental Protocol

This protocol is a synthesized representation of common industrial processes.[3][4]

Step 1: Synthesis of 1-(Benzylamino)-3-chloropropan-2-ol

-

To a stirred solution of benzylamine (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 2-3 volumes) in a reaction vessel, add epichlorohydrin (1.1-1.3 eq) dropwise at a controlled temperature, typically between 20-30°C.

-

The reaction is exothermic; maintain the temperature with appropriate cooling.

-

After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Remove the solvent under reduced pressure to yield the crude intermediate, which is often used in the next step without further purification.

Step 2: Cyclization to this compound

-

Dissolve the crude 1-(benzylamino)-3-chloropropan-2-ol in a suitable solvent like toluene or isopropanol.

-

Add a strong aqueous base, such as 40-50% sodium hydroxide or potassium hydroxide solution (2.0-3.0 eq). The reaction is often biphasic.

-

Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 3-6 hours. Vigorous stirring is essential.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and separate the organic layer.

-

Extract the aqueous layer with the reaction solvent (e.g., toluene) to recover any dissolved product.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification is typically achieved by vacuum distillation or column chromatography on silica gel to yield pure this compound.

| Parameter | Value | Rationale |

| Epichlorohydrin Stoichiometry | 1.1 - 1.3 eq | A slight excess ensures complete consumption of the starting amine. |

| Cyclization Temperature | 80 - 110 °C | Provides sufficient energy to overcome the activation barrier for the intramolecular cyclization. |

| Typical Yield | 65 - 80% | Reflects an efficient two-step, one-pot process often seen in optimized industrial settings.[3] |

Pathway 2: Reduction of 1-Benzylazetidine-3-carboxylic Acid or its Ester

An alternative and highly effective strategy involves the synthesis of an azetidine ring bearing a carboxylic acid or ester at the 3-position, followed by its reduction to the primary alcohol. This pathway offers excellent control over the substitution pattern and is suitable for producing various analogs.

Causality and Mechanistic Insights

The core of this pathway is the reduction of a carbonyl group. Carboxylic acids and their esters are relatively unreactive towards mild reducing agents like sodium borohydride (NaBH₄). Therefore, a powerful hydride donor, most commonly lithium aluminum hydride (LiAlH₄), is required.[5]

The mechanism involves the transfer of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon. For an ester, this occurs in two stages:

-

Initial hydride attack forms a tetrahedral intermediate which then collapses, expelling the alkoxy group (-OR) to form an aldehyde.

-

The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alkoxide.

An acidic workup is then performed to protonate the alkoxide, yielding the final alcohol product, this compound. The benzyl group on the nitrogen is stable under these reducing conditions.

Visualizing the Pathway

Caption: Synthesis via Reduction of a Carboxylate Precursor.

Detailed Experimental Protocol

This protocol is based on the standard lithium aluminum hydride reduction of an ester.

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Suspend lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) in a dry ethereal solvent like anhydrous tetrahydrofuran (THF) or diethyl ether under a nitrogen atmosphere.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve ethyl 1-benzylazetidine-3-carboxylate (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It may be necessary to heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

-

Monitor the reaction by TLC or LC-MS until all the starting ester has been consumed.

-

Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄. This is a highly exothermic and hazardous step that generates hydrogen gas. A Fieser workup is standard: add water dropwise (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify by column chromatography on silica gel to yield pure this compound.

| Parameter | Value | Rationale |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | A powerful hydride source necessary for the complete reduction of esters or carboxylic acids.[5] |

| Solvent | Anhydrous THF or Et₂O | Ethereal solvents are required for LiAlH₄ reductions as they are non-protic and effectively solvate the reagent. |

| Workup | Fieser Workup (H₂O/NaOH/H₂O) | A standardized and safe procedure for quenching LiAlH₄ that results in an easily filterable granular precipitate of aluminum salts. |

| Typical Yield | 85 - 95% | Reductions with LiAlH₄ are typically high-yielding and clean reactions. |

Conclusion and Future Outlook

The synthesis of this compound is well-established, with two primary, robust, and scalable pathways dominating the landscape. The choice between the epichlorohydrin route and the carboxylate reduction route often depends on factors such as the cost of starting materials, scale of the reaction, and the availability of specialized equipment for handling hazardous reagents like LiAlH₄.

The epichlorohydrin method is often favored for large-scale industrial production due to its cost-effectiveness.[3] The reduction pathway, while potentially more expensive, offers versatility and is an excellent choice for laboratory-scale synthesis and the creation of diverse analog libraries. As the demand for complex molecular architectures in drug development continues to grow, the methodologies for producing key building blocks like this compound will undoubtedly continue to evolve, with a focus on increasing efficiency, safety, and sustainability.

References

Introduction: The Significance of 1-benzyl-3-hydroxymethylazetidine

An In-depth Technical Guide to the Synthesis of 1-benzyl-3-hydroxymethylazetidine

1-benzyl-3-hydroxymethylazetidine is a crucial heterocyclic building block in contemporary medicinal chemistry and drug development. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold found in numerous biologically active compounds and natural products.[1] The presence of the hydroxymethyl group at the 3-position provides a versatile handle for further functionalization, allowing for the construction of more complex molecular architectures. The N-benzyl group serves as a common protecting group for the azetidine nitrogen, which can be readily removed under various conditions to reveal the secondary amine for subsequent reactions. This guide provides a detailed exploration of the primary synthetic routes to 1-benzyl-3-hydroxymethylazetidine, offering insights into the underlying chemical principles and practical considerations for its preparation.

Synthetic Strategies: A Comparative Overview

The synthesis of 1-benzyl-3-hydroxymethylazetidine can be approached through several distinct pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. This guide will focus on two of the most prevalent and efficient methods: the reduction of 1-benzyl-3-azetidinecarboxylic acid and the cyclization of an acyclic precursor derived from epichlorohydrin and benzylamine.

Route 1: Reduction of 1-benzyl-3-azetidinecarboxylic acid

This is arguably the most direct and widely employed method for the synthesis of 1-benzyl-3-hydroxymethylazetidine. The readily available starting material, 1-benzyl-3-azetidinecarboxylic acid, can be efficiently reduced to the corresponding primary alcohol.

Chemical Principles: The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent, typically a metal hydride. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation due to its high reactivity. The reaction proceeds via the formation of a lithium carboxylate salt, which is then further reduced to the alcohol. It is crucial to perform this reaction under anhydrous conditions, as LiAlH₄ reacts violently with water.

Workflow Diagram: General Synthesis

Caption: A generalized workflow for chemical synthesis.

Experimental Protocol:

Step 1: Synthesis of 1-benzyl-3-azetidinecarboxylic acid

While 1-benzyl-3-azetidinecarboxylic acid is commercially available, it can also be synthesized from azetidine-3-carboxylic acid via N-benzylation.

-

Materials: Azetidine-3-carboxylic acid, benzyl bromide, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile).

-

Procedure:

-

Suspend azetidine-3-carboxylic acid and potassium carbonate in acetonitrile.

-

Add benzyl bromide dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Reduction to 1-benzyl-3-hydroxymethylazetidine

-

Materials: 1-benzyl-3-azetidinecarboxylic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), sodium sulfate, and ethyl acetate.

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 1-benzyl-3-azetidinecarboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzyl-3-hydroxymethylazetidine.

-

If necessary, purify the product further by column chromatography on silica gel.

-

Data Summary: Route 1

| Step | Starting Material | Key Reagents | Typical Yield | Purity |

| N-benzylation | Azetidine-3-carboxylic acid | Benzyl bromide | >85% | >95% |

| Reduction | 1-benzyl-3-azetidinecarboxylic acid | LiAlH₄ | 80-90% | >98% |

Route 2: From Epichlorohydrin and Benzylamine

This route provides a cost-effective alternative for the large-scale synthesis of the azetidine core. It involves the initial reaction of benzylamine with epichlorohydrin to form an amino alcohol intermediate, which then undergoes base-mediated cyclization to form the azetidine ring.

Chemical Principles: The first step is a nucleophilic attack of the benzylamine on the epoxide ring of epichlorohydrin. This reaction is typically regioselective, with the amine attacking the less hindered carbon of the epoxide. The resulting amino alcohol is then treated with a base to promote an intramolecular nucleophilic substitution, where the alkoxide displaces the chloride to form the four-membered azetidine ring.

Reaction Pathway: Route 2

Caption: Synthesis of 1-benzylazetidin-3-ol from epichlorohydrin and benzylamine.

Experimental Protocol:

Step 1: Synthesis of N-benzyl-1-chloro-3-aminopropan-2-ol

-

Materials: Benzylamine, epichlorohydrin, and a suitable solvent (e.g., water or methanol).[2]

-

Procedure:

-

Dissolve benzylamine in water and cool the solution to 0-5 °C.[2]

-

Slowly add epichlorohydrin to the cooled solution, maintaining the temperature between 0-5 °C.[2]

-

Stir the reaction mixture at this temperature for several hours.

-

The product may precipitate from the reaction mixture and can be collected by filtration.

-

Step 2: Synthesis of 1-benzylazetidin-3-ol

-

Materials: N-benzyl-1-chloro-3-aminopropan-2-ol, a strong base (e.g., sodium hydroxide), and a suitable solvent.

-

Procedure:

-

Treat the N-benzyl-1-chloro-3-aminopropan-2-ol with a strong base, such as aqueous sodium hydroxide.

-

Heat the reaction mixture to promote cyclization.

-

After the reaction is complete, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-benzylazetidin-3-ol.

-

Step 3: Conversion to 1-benzyl-3-hydroxymethylazetidine

The conversion of 1-benzylazetidin-3-ol to 1-benzyl-3-hydroxymethylazetidine is a multi-step process that typically involves:

-

Oxidation of the secondary alcohol to a ketone (1-benzylazetidin-3-one).

-

A Wittig-type reaction to introduce a one-carbon unit (e.g., a methylene group).

-

Hydroboration-oxidation of the resulting alkene to yield the primary alcohol.

Alternatively, a more direct route might involve the protection of the hydroxyl group, followed by ring-opening, chain extension, and re-cyclization, though this is a more complex and less common approach.

Given the multi-step nature of this conversion, Route 1 is generally the more efficient and preferred method for the synthesis of 1-benzyl-3-hydroxymethylazetidine.

Conclusion

The synthesis of 1-benzyl-3-hydroxymethylazetidine is a key process for the generation of valuable intermediates in drug discovery. While several synthetic routes exist, the reduction of 1-benzyl-3-azetidinecarboxylic acid with a strong hydride reducing agent like LiAlH₄ represents the most direct and high-yielding approach. The alternative route starting from epichlorohydrin and benzylamine is a viable and cost-effective method for producing the core 1-benzylazetidin-3-ol scaffold, but the subsequent conversion to the desired 3-hydroxymethyl derivative is more complex. The choice of synthetic strategy will ultimately depend on the specific needs of the researcher, including scale, cost, and available resources.

References

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

1H NMR and 13C NMR spectra of (1-Benzylazetidin-3-yl)methanol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (1-Benzylazetidin-3-yl)methanol

Abstract

This technical guide offers a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic building block design. This document is structured to provide researchers, scientists, and drug development professionals with a predictive framework for the structural elucidation of this molecule. It synthesizes foundational NMR principles with data from analogous structures to forecast chemical shifts, coupling constants, and signal multiplicities. Furthermore, this guide presents detailed, field-proven protocols for sample preparation and data acquisition, and outlines the strategic use of two-dimensional NMR techniques for unambiguous spectral assignment. The content is grounded in authoritative sources to ensure scientific integrity and provides a practical reference for the characterization of substituted azetidine scaffolds.

Introduction and Molecular Structure

This compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. The strained azetidine ring imparts unique chemical properties, making it a valuable scaffold in the development of novel therapeutics.[1][2] Accurate structural verification is paramount in the synthesis and application of such molecules, and NMR spectroscopy remains the definitive tool for this purpose.

This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of the title compound by analyzing its distinct structural fragments: the benzyl group, the azetidine core, and the hydroxymethyl substituent. For clarity, the atoms are numbered as shown in the diagram below.

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for each proton environment. The presence of the chiral center at C3 renders the geminal protons on C2, C4, C5, and C11 diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals that couple to each other.[3]

Aromatic Region (C7-H to C11-H)

The five protons of the monosubstituted phenyl ring are expected to appear as a complex multiplet in the range of δ 7.20-7.40 ppm .[4][5] This characteristic pattern arises from the overlapping signals of the ortho, meta, and para protons, which have very similar chemical environments.

Benzyl Methylene Protons (C5-H₂)

The two protons on the benzylic carbon (C5) are diastereotopic. Therefore, they are expected to resonate as two separate signals, likely appearing as a pair of doublets (an AB quartet) if their chemical shift difference is large enough relative to their geminal coupling constant.[3] Due to their proximity to the electron-withdrawing phenyl group and the nitrogen atom, their chemical shift is predicted to be around δ 3.60-3.80 ppm .

Azetidine Ring Protons (C2-H₂, C4-H₂, C3-H)

The protons on the strained azetidine ring are subject to complex coupling interactions and anisotropic effects.

-

C2-H₂ and C4-H₂: These four protons are chemically non-equivalent. They are adjacent to the electronegative nitrogen atom, which deshields them. Their signals are expected to appear as complex multiplets, likely overlapping, in the range of δ 3.20-3.60 ppm and δ 2.80-3.20 ppm .[2][6] The protons cis and trans to the hydroxymethyl group will experience different shielding effects.

-

C3-H: This single proton is a methine proton situated on the chiral center and is coupled to the adjacent protons on C2 and C4. It is expected to appear as a multiplet (likely a pentet or more complex pattern) in the range of δ 2.50-2.80 ppm .

Hydroxymethyl Protons (C11-H₂ and O12-H)

-

C11-H₂: The two diastereotopic protons on the carbon bearing the hydroxyl group are coupled to the C3 proton. They are expected to resonate as a doublet of doublets or a multiplet around δ 3.50-3.70 ppm .[4]

-

O12-H: The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature. It can appear anywhere from δ 1.5-4.0 ppm and may exchange with trace water or D₂O in the solvent.[4][7]

Table 1: Summary of Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Atom Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Notes |

| C7-H to C11-H | 7.20 - 7.40 | Multiplet (m) | 5H | Aromatic protons of the benzyl group.[4][5] |

| C5-H₂ | 3.60 - 3.80 | AB quartet or m | 2H | Diastereotopic benzylic protons.[3] |

| C11-H₂ | 3.50 - 3.70 | Doublet of Doublets (dd) or m | 2H | Diastereotopic protons adjacent to the hydroxyl group. |

| C2-H₂, C4-H₂ | 2.80 - 3.60 | Multiplet (m) | 4H | Complex, overlapping signals from diastereotopic azetidine protons.[2][6] |

| C3-H | 2.50 - 2.80 | Multiplet (m) | 1H | Methine proton at the chiral center. |

| O12-H | 1.5 - 4.0 | Broad Singlet (br s) | 1H | Chemical shift is variable; may exchange.[7] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Aromatic Carbons (C6-C10)

The phenyl ring will exhibit four signals:

-

C6 (ipso-carbon): The carbon attached to the benzyl methylene group will be a weak signal around δ 138-140 ppm .[5]

-

C7/C11 (ortho-carbons): Expected around δ 128-129 ppm .[8]

-

C8/C10 (meta-carbons): Expected around δ 128-129 ppm , often overlapping with the ortho signals.[8]

-

C9 (para-carbon): Expected around δ 127-128 ppm .[5]

Aliphatic Carbons (C2, C3, C4, C5, C11)

-

C11 (Hydroxymethyl Carbon): The carbon attached to the hydroxyl group is expected in the range of δ 63-66 ppm .[8][9]

-

C5 (Benzyl Methylene Carbon): The benzylic carbon should appear around δ 60-63 ppm .[10]

-

C2 and C4 (Azetidine Methylene Carbons): These carbons adjacent to the nitrogen are expected to be in the region of δ 55-58 ppm . The strain of the four-membered ring influences their chemical shift.[11][12]

-

C3 (Azetidine Methine Carbon): The carbon at the junction of the ring and the side chain is predicted to be the most upfield of the aliphatic carbons (excluding solvent), around δ 35-40 ppm .

Table 2: Summary of Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Atom Label | Predicted Shift (δ, ppm) | Notes |

| C6 | 138 - 140 | Quaternary ipso-carbon, likely a weak signal.[5] |

| C7, C8, C9, C10 | 127 - 129 | Aromatic carbons, potential overlap.[8] |

| C11 | 63 - 66 | Carbon bearing the -OH group.[9] |

| C5 | 60 - 63 | Benzylic carbon.[10] |

| C2, C4 | 55 - 58 | Azetidine carbons adjacent to nitrogen.[11] |

| C3 | 35 - 40 | Azetidine methine carbon. |

Experimental Protocols

To obtain high-quality NMR spectra for structural confirmation, a standardized and rigorous experimental approach is essential.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purify via column chromatography or recrystallization if necessary.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of molecule.[13] Alternatively, deuterated methanol (CD₃OD) can be used, which will result in the exchange of the hydroxyl proton (O12-H) with deuterium, causing its signal to disappear from the ¹H spectrum.[14]

-

Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Most commercially available deuterated solvents already contain TMS.[15]

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following parameters are typical for a 400 MHz spectrometer.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the instrument on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45°

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans: 8-16 (adjust for concentration)

-

Spectral Width: 0-12 ppm

-

-

¹³C{¹H} NMR Acquisition (Proton Decoupled):

-

Pulse Angle: 30-45°

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 512-2048 (or more, as ¹³C is much less sensitive)

-

Spectral Width: 0-220 ppm

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).[16]

Strategy for Unambiguous Assignment: 2D NMR

While 1D spectra provide the foundational data, complex spin systems and signal overlap, particularly in the aliphatic region, necessitate 2D NMR experiments for definitive structural confirmation.

Caption: A logical workflow for complete NMR-based structure elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would be used to trace the connectivity from the C3-H to the C2/C4 protons and the C11-H₂ protons, confirming the azetidine ring and hydroxymethyl side chain structure.[17]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.[17]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (like C6) and for piecing together the molecular fragments, for example, by showing a correlation from the benzylic C5-H₂ protons to the aromatic carbons (C6, C7) and the azetidine nitrogen's adjacent carbons (C2, C4).[18]

By systematically applying this workflow, from prediction and 1D acquisition to multi-dimensional correlation, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra for this compound can be confidently achieved.

References

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. hil8_sln.html [ursula.chem.yale.edu]

- 6. Azetidine(503-29-7) 1H NMR [m.chemicalbook.com]

- 7. carlroth.com [carlroth.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Methanol(67-56-1) 13C NMR spectrum [chemicalbook.com]

- 10. web.pdx.edu [web.pdx.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. researchgate.net [researchgate.net]

- 15. chem.washington.edu [chem.washington.edu]

- 16. rsc.org [rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. digibuo.uniovi.es [digibuo.uniovi.es]

An In-depth Technical Guide to the Stability and Storage of (1-Benzylazetidin-3-yl)methanol

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on establishing and maintaining the stability of (1-Benzylazetidin-3-yl)methanol. Given the critical role of chemical integrity in research and pharmaceutical development, this document outlines the principles of stability, recommended storage conditions, and detailed protocols for assessing the compound's shelf-life and degradation pathways.

Introduction to this compound: A Profile

This compound, with the chemical formula C₁₁H₁₅NO, is a heterocyclic compound featuring an azetidine ring substituted with a benzyl group at the nitrogen atom and a hydroxymethyl group at the 3-position. Its structure lends itself to a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The stability of this compound is paramount to ensure the reliability and reproducibility of experimental outcomes and the quality of downstream products.

The Principles of Chemical Stability for Azetidine Derivatives

The stability of a chemical compound is its ability to resist chemical change or decomposition. For azetidine derivatives like this compound, several factors can influence stability, including temperature, light, oxygen, and moisture. Understanding potential degradation pathways is crucial for defining appropriate storage and handling procedures. While specific degradation pathways for this compound are not extensively documented in public literature, related azetidine compounds can undergo degradation through mechanisms such as hydrolysis and oxidation.[1][2]

Forced degradation studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[4]

Recommended Storage Conditions

Based on available supplier information and general best practices for similar chemical intermediates, the following storage conditions are recommended for this compound to ensure its long-term stability.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[5] | Refrigeration slows down potential chemical reactions and degradation processes. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes the risk of oxidation. The azetidine ring and the benzyl group can be susceptible to oxidative degradation. |

| Light | Amber vial or stored in the dark | Protects the compound from photolytic degradation. Aromatic rings and heteroatoms can absorb UV light, leading to decomposition. |

| Moisture | Tightly sealed container in a dry environment[5] | Prevents hydrolysis of the compound. The hydroxymethyl group and the azetidine ring can be susceptible to moisture. |

These conditions are a starting point and should be verified through a comprehensive stability testing program.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential for determining the shelf-life and appropriate storage conditions for this compound.[6][7] This involves both long-term and accelerated stability studies.[8]

Analytical Method Validation

Before initiating stability studies, a validated, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. The method should be able to separate the parent compound from any potential degradation products.

Forced Degradation Study

A forced degradation study is a critical first step to understand the potential degradation pathways.[4]

Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.

Protocol:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photolytic Degradation: Expose the compound (in solid and solution form) to a calibrated light source (e.g., ICH option 2) for a defined period.

-

Analysis: Analyze all stressed samples by the validated HPLC method. Characterize any significant degradation products using techniques like LC-MS and NMR.

Caption: Forced degradation experimental workflow.

Long-Term and Accelerated Stability Studies

These studies are performed to determine the shelf-life of the compound under recommended and stressed storage conditions.

Objective: To establish a re-test period or shelf-life for this compound.

Protocol:

-

Sample Preparation: Package the compound in the proposed container-closure system.

-

Storage Conditions:

-

Long-Term: 2-8°C (recommended storage).

-

Accelerated: 25°C / 60% RH or 40°C / 75% RH.

-

-

Testing Intervals:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analysis: At each time point, test the samples for appearance, purity (by the validated HPLC method), and any other relevant quality attributes.

Caption: Decision process for stability studies.

Conclusion

The stability of this compound is a critical parameter that underpins its reliable use in research and development. While initial supplier recommendations provide a valuable starting point, a comprehensive stability testing program, including forced degradation and long-term studies, is essential to fully understand its degradation profile and establish a definitive shelf-life. By implementing the protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biopharminternational.com [biopharminternational.com]

- 4. biomedres.us [biomedres.us]

- 5. achmem.com [achmem.com]

- 6. humiditycontrol.com [humiditycontrol.com]

- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 8. arborpharmchem.com [arborpharmchem.com]

A Technical Guide to (1-Benzylazetidin-3-yl)methanol for the Modern Researcher

This guide provides an in-depth technical overview of (1-benzylazetidin-3-yl)methanol, a key building block for researchers and professionals in drug discovery and development. We will delve into its commercial availability, quality control standards, synthesis, and applications, with a focus on providing practical, field-proven insights.

Introduction to this compound: A Privileged Scaffold in Medicinal Chemistry

This compound, with CAS Number 99025-94-2, is a heterocyclic compound featuring a benzyl-protected azetidine ring with a hydroxymethyl substituent. The azetidine motif, a four-membered nitrogen-containing heterocycle, has gained significant traction in medicinal chemistry. Its rigid, three-dimensional structure can confer favorable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility, when used as a bioisosteric replacement for other cyclic systems. The benzyl group serves as a common protecting group for the azetidine nitrogen, which can be readily removed during synthetic campaigns. The primary alcohol functionality provides a versatile handle for further chemical modifications and the introduction of diverse pharmacophoric elements.

Commercial Sourcing: Navigating the Supplier Landscape

The reliable procurement of starting materials is the foundation of any successful research and development program. This compound is commercially available from a range of suppliers, catering to different scales and purity requirements. Below is a comparative overview of some notable vendors.

| Supplier | Purity | Available Quantities | Additional Information |

| Achmem | Not specified | Bulk inquiry available | Provides basic safety and storage information.[1] |

| Arctom Scientific | Not specified | Flexible and reagent sizes | Lists the compound with its CAS number. |

| BLD Pharm | Not specified | Not specified | Online ordering available. |

| ETA chemicals Co.,Ltd | Not specified | Not specified | Supplier for the pharmaceutical industry. |

| Alchimica s.r.o. | Not specified | Not specified | Supplies a range of chemicals for pharmaceutical R&D. |

| CP Lab Safety | 95% | 1 gram | For professional research and industrial use only. |

Note: Purity levels and available quantities are subject to change and should be confirmed with the respective supplier. It is imperative to request a Certificate of Analysis (CoA) for each batch to ensure it meets the specific requirements of your intended application.

Quality Control and Analytical Methods: Ensuring Experimental Integrity

A self-validating experimental workflow begins with the rigorous quality assessment of all starting materials. For this compound, a comprehensive quality control regimen should include identity confirmation, purity assessment, and the characterization of any potential impurities.

Typical Specifications on a Certificate of Analysis

While a specific CoA for this compound is not publicly available, a typical analysis would include the following:

| Test | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity | ≥95% | HPLC or GC |

| Water Content | ≤0.5% | Karl Fischer Titration |

| Residual Solvents | To be reported | GC-HS |

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound. The proton NMR spectrum would be expected to show characteristic signals for the benzyl protons, the azetidine ring protons, and the hydroxymethyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid), would be suitable for separating the target compound from potential impurities.

-

Mass Spectrometry (MS): Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry provides crucial information on the molecular weight of the compound and can help in the identification of impurities.

Synthesis and Potential Impurities: A Look into the Chemistry

Understanding the synthetic route to this compound is crucial for anticipating potential process-related impurities. A common and industrially scalable approach involves the reaction of benzylamine with epichlorohydrin to form the azetidine ring, followed by functional group manipulations to yield the final product.

A plausible synthetic pathway is the reduction of an intermediate, such as 1-benzylazetidin-3-one or a corresponding ester. For instance, the reduction of 1-benzylazetidin-3-one with a suitable reducing agent like sodium borohydride would yield the desired alcohol.

Potential Process-Related Impurities

-

Unreacted Starting Materials: Residual benzylamine, epichlorohydrin, or the ketone/ester precursor could be present.

-

Over-reduction Products: If a more reactive reducing agent is used, cleavage of the benzyl group could occur.

-

By-products from Ring Formation: The initial cyclization reaction can sometimes yield dimeric or polymeric by-products.

A robust analytical method, such as the HPLC protocol described above, should be capable of resolving the target compound from these potential impurities.

Applications in Drug Discovery and Development

The azetidine scaffold is increasingly recognized as a "privileged" structure in medicinal chemistry, particularly for central nervous system (CNS) drug discovery. The rigid nature of the four-membered ring can help in optimizing the conformational presentation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.

Role as a Versatile Building Block

This compound serves as a versatile starting material for the synthesis of more complex molecules. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group (e.g., a mesylate or tosylate) for nucleophilic displacement reactions. This allows for the facile introduction of a wide array of functional groups, enabling the exploration of extensive chemical space in lead optimization campaigns.

Importance in CNS Drug Discovery

The incorporation of the azetidine motif has shown promise in the development of therapeutics for a range of CNS disorders.[2] Its ability to improve physicochemical properties like solubility and metabolic stability is particularly advantageous for CNS drug candidates, which must cross the blood-brain barrier. While specific drugs containing the this compound moiety are not yet on the market, the broader class of azetidine derivatives is being actively investigated for conditions such as schizophrenia, depression, and epilepsy.

Workflow for Procurement and Quality Control

The following diagram illustrates a typical workflow for a research scientist from sourcing this compound to its use in a synthetic protocol.

Caption: Procurement and QC workflow for this compound.

Conclusion

This compound is a valuable and commercially accessible building block for medicinal chemists, particularly those engaged in CNS drug discovery. Its unique structural and chemical properties make it an attractive scaffold for the development of novel therapeutics. A thorough understanding of its sourcing, quality control, and synthetic chemistry is paramount for its effective utilization in research and development. By implementing the principles and protocols outlined in this guide, researchers can ensure the integrity of their starting materials and, consequently, the reliability of their scientific outcomes.

References

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique combination of properties—ring strain, conformational rigidity, and its ability to act as a versatile bioisostere—offers chemists a powerful tool to modulate the physicochemical and pharmacological profiles of drug candidates. This guide provides a comprehensive overview of the azetidine scaffold, from its fundamental structural characteristics and diverse synthetic strategies to its impactful applications in drug design and development. We delve into the causality behind experimental choices in synthesis and explore the structure-activity relationships that govern the biological effects of azetidine-containing compounds. Detailed protocols and visual diagrams are provided to serve as a practical resource for researchers aiming to leverage the unique potential of this fascinating heterocycle.

The Azetidine Core: Structure, Strain, and Stereoelectronics

Azetidine is a saturated heterocycle analogous to cyclobutane, with one methylene group replaced by a nitrogen atom.[1] This seemingly simple structure possesses a unique set of properties that make it highly valuable in medicinal chemistry.

Ring Strain and Conformational Behavior

The defining feature of the azetidine ring is its significant strain energy, approximately 25.4 kcal/mol.[1] This value is intermediate between the highly strained and reactive aziridine ring (27.7 kcal/mol) and the relatively strain-free pyrrolidine ring (5.4 kcal/mol).[1] This "Goldilocks" level of strain endows azetidines with a favorable balance of stability for handling and sufficient reactivity for synthetic elaboration.[1]

To alleviate some of this strain, the azetidine ring is not planar but adopts a puckered conformation.[2] This puckering is a critical feature, as the orientation of substituents in either pseudo-axial or pseudo-equatorial positions can significantly impact steric interactions and, consequently, biological activity. For bulky substituents, a pseudo-equatorial orientation is generally favored to minimize steric hindrance.[2] The degree of puckering can be influenced by the nature of the substituents on both the nitrogen and carbon atoms of the ring.

Physicochemical Properties and Medicinal Chemistry Implications

The incorporation of an azetidine ring into a molecule can impart several desirable physicochemical properties:

-

Increased sp³ Character and Three-Dimensionality: In the push to move away from flat, aromatic-heavy molecules, the azetidine scaffold provides a rigid, three-dimensional framework.[3][4] This can lead to improved binding selectivity and better pharmacological profiles.

-

Enhanced Aqueous Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic analog, cyclobutane.

-

Metabolic Stability: The azetidine ring can enhance metabolic stability compared to more common saturated heterocycles like piperidine and pyrrolidine.[4]

-

Reduced Lipophilicity: Azetidines can serve as bioisosteres that reduce the lipophilicity of a molecule, which can be advantageous for optimizing pharmacokinetic properties.[4]

Synthetic Strategies for Accessing the Azetidine Scaffold

The synthesis of azetidines has historically been challenging due to the ring strain.[3] However, a number of robust synthetic methods have been developed, which can be broadly categorized into intramolecular cyclizations, cycloadditions, and ring transformations.

Intramolecular Cyclization

One of the most common methods for constructing the azetidine ring is through the intramolecular cyclization of a γ-aminohalide or a γ-amino alcohol derivative. The choice of the leaving group and the reaction conditions are critical for achieving high yields and minimizing side reactions.

Caption: General workflow for azetidine synthesis via intramolecular cyclization of a γ-amino alcohol.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions, particularly the aza Paternò-Büchi reaction, offer a direct and atom-economical route to functionalized azetidines.[5] This photochemical reaction involves the cycloaddition of an imine and an alkene. While powerful, this method can be limited by challenges in controlling regioselectivity and stereoselectivity.[5]

The β-Lactam Synthon Approach

The reduction of readily available β-lactams (azetidin-2-ones) is a versatile and widely used method for the synthesis of azetidines.[6] Various reducing agents can be employed, with diisobutylaluminium hydride (DIBAL-H) and chloroalanes being common choices.[6] Care must be taken to avoid ring-opening side reactions, especially with electron-rich substituents on the azetidine nucleus.[6]

-

Setup: To a solution of the β-lactam in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen) at 0 °C, add a solution of the reducing agent (e.g., DIBAL-H in hexanes) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).

-

Quenching: Carefully quench the reaction by the slow addition of a quenching agent (e.g., Rochelle's salt solution, water).

-

Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

The Role of Azetidine in Drug Discovery and Development

The unique properties of the azetidine ring have led to its incorporation into a number of approved drugs and clinical candidates across a wide range of therapeutic areas.[7][8]

Azetidine-Containing Approved Drugs

The presence of the azetidine moiety in marketed drugs highlights its acceptance and utility in creating safe and effective medicines.

| Drug Name | Therapeutic Area | Role of the Azetidine Moiety |

| Azelnidipine | Antihypertensive | Calcium channel blocker[1][9] |

| Cobimetinib | Anticancer | Mitogen-activated protein kinase (MEK) inhibitor[1] |

| Ximelagatran | Anticoagulant | Direct thrombin inhibitor[1] |

Azetidine as a Bioisostere

Bioisosteric replacement is a key strategy in drug design to improve the properties of a lead compound. The azetidine ring is a versatile bioisostere for a variety of functional groups.[4][10]

-

Replacement for Saturated and Unsaturated Rings: Azetidines can replace larger saturated rings like piperidine and pyrrolidine to impart greater rigidity and alter substitution vectors.[4] They can also serve as non-aromatic replacements for phenyl rings to increase sp³ character and improve solubility.

-

Replacement for Carbonyl Groups: The polar nature of the C-N bonds in azetidine allows it to mimic the properties of a carbonyl group in some instances, offering a more stable and three-dimensional alternative.

Caption: Bioisosteric replacement of a piperazine ring with an aza-azetidine scaffold.[11][12]

Structure-Activity Relationships (SAR)

The substitution pattern on the azetidine ring has a profound impact on biological activity. For instance, in a series of tricyclic antidepressant agents, the most active compounds featured the tricyclic ring attached to the nitrogen at position 1 and a basic group at position 3 of the azetidine ring.[13] Similarly, studies on GABA uptake inhibitors have shown that azetidine derivatives with specific lipophilic residues exhibit high potency at the GAT-1 transporter.[14]

Characterization of Azetidine-Containing Compounds

The characterization of newly synthesized azetidine-containing compounds relies on a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of azetidine derivatives. The chemical shifts and coupling constants of the ring protons can provide valuable information about the substitution pattern and the ring's conformation in solution.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

-

Single-Crystal X-ray Diffraction: This technique provides the most definitive evidence for the solid-state conformation of the azetidine ring and the stereochemical relationships of its substituents.[2]

Future Perspectives

The field of azetidine chemistry continues to evolve, with ongoing efforts to develop novel and more efficient synthetic methodologies.[1] The development of new catalytic enantioselective methods for the synthesis of chiral azetidines is a particularly active area of research.[3] As our understanding of the unique properties of the azetidine scaffold deepens, we can expect to see its even wider application in the design of next-generation therapeutics with improved efficacy and safety profiles. The versatility of azetidines as synthons for ring-opening and ring-expansion reactions also promises to provide access to a wider range of complex and diverse molecular architectures.[6][15]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Azetidines - Enamine [enamine.net]

- 10. Synthesis of 4-membered heterocycles as fragments and bioisosteres - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

safety and handling of (1-Benzylazetidin-3-yl)methanol

An In-depth Technical Guide to the Safe Handling of (1-Benzylazetidin-3-yl)methanol

Abstract

This compound is a key heterocyclic building block in contemporary drug discovery and development, valued for its role in synthesizing complex molecular architectures. As with many reactive small molecules, a comprehensive understanding of its chemical properties and potential hazards is paramount for ensuring the safety of laboratory personnel. This guide provides a detailed examination of the safety and handling protocols for this compound, synthesized from authoritative safety data for the compound and its structural analogs. It is intended for researchers, chemists, and drug development professionals. This document outlines critical aspects of hazard identification, risk mitigation strategies, personal protective equipment (PPE) selection, emergency procedures, and proper disposal, grounded in established chemical safety principles.

Introduction and Physicochemical Profile

This compound, belonging to the azetidine class of saturated heterocyclic amines, is a valuable intermediate in medicinal chemistry. The strained four-membered azetidine ring imparts a unique conformational rigidity and serves as a versatile scaffold. The benzyl group provides a lipophilic character, while the primary alcohol offers a reactive handle for further synthetic transformations.

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, data from structurally similar compounds, such as (1-Benzhydrylazetidin-3-yl)methanol and other N-substituted azetidines, provide a reliable basis for hazard assessment and the formulation of safe handling protocols.[1][2][3][4] The primary hazards associated with analogous compounds are skin irritation, serious eye irritation, and respiratory tract irritation.[1][2]

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 99025-94-2 | [5] |

| Molecular Formula | C₁₁H₁₅NO | [5] |

| Molecular Weight | 177.24 g/mol | [5] |

| Appearance | Assumed to be a liquid or low-melting solid | Inferred |

| Storage | Sealed in dry, 2-8°C | [5] |

Hazard Identification and GHS Classification

Based on data from analogous compounds, this compound should be treated as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards. The anticipated classification is as follows:

-

Skin Irritation (Category 2) - H315: Causes skin irritation.[1][2]

-

Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.[1][2]

The signal word associated with these classifications is "Warning" .[1][2]

Diagram 1: Hazard Communication Flow

This diagram illustrates the logical flow from hazard identification to the implementation of safety measures.

Caption: Logical progression from GHS hazard identification to laboratory safety protocols.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate personnel from the chemical hazard. For a compound with potential respiratory effects like this compound, this is non-negotiable.

Protocol 1: Use of a Chemical Fume Hood

-

Verification: Before commencing any work, verify that the chemical fume hood has a current inspection sticker and that the airflow monitor indicates normal operation.

-

Sash Position: All manipulations of this compound (weighing, transferring, reactions) must be performed with the sash at the lowest practical height, and never above the certified working height indicated by the manufacturer. This maximizes the capture velocity and protects the operator's breathing zone.

-

Work Zone: Conduct all work at least 6 inches (15 cm) inside the plane of the sash. This prevents turbulent eddies from drawing vapors out of the hood.

-

Equipment Placement: Keep large equipment to a minimum inside the hood as it can disrupt airflow patterns. If necessary, place large items on blocks to allow air to flow underneath them.

The causality behind using a fume hood is to maintain a negative pressure environment where the chemical is handled, ensuring that any vapors, aerosols, or dusts are systematically drawn away from the user and exhausted safely out of the laboratory.[2]

Personal Protective Equipment (PPE): Essential Barrier Protection

PPE is a critical secondary barrier against exposure. The selection of appropriate PPE must be directly informed by the identified hazards.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification | Rationale |

| Hands | Chemical-resistant gloves | EN 374 / ASTM F739 | Prevents skin contact and irritation (H315). Nitrile gloves are a suitable initial choice, but glove compatibility should be verified with the manufacturer's data for extended use or immersion.[4] |

| Eyes | Safety goggles with side shields | ANSI Z87.1 / EN 166 | Protects against splashes and vapors, preventing serious eye irritation (H319). A face shield may be worn over goggles for additional protection during high-risk procedures.[4] |

| Body | Laboratory coat | N/A | Provides a removable barrier to protect skin and personal clothing from incidental contact and minor spills.[4] |

Diagram 2: PPE Selection and Donning Sequence

This diagram outlines the decision-making process for PPE selection and the correct order for putting it on.

Caption: Standard operating procedure for PPE selection and donning sequence.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for preventing accidental exposure and maintaining the integrity of the chemical.

Protocol 2: Laboratory Handling Procedures

-

Area Designation: Designate a specific area within a chemical fume hood for handling this compound.

-

Avoid Inhalation and Contact: Use only in a well-ventilated area, preferably a certified chemical fume hood.[2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Avoid contact with skin and eyes.[2]

-

Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory area.

-

Transfers: When transferring the material, use techniques (e.g., cannulation for liquids, contained weighing for solids) that minimize the generation of aerosols or dust.

-

Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

The recommended storage temperature is between 2-8°C.[5]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

-

Store in a locked-up, secure area.[2]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to effectively managing accidental releases and exposures.

Accidental Release Measures

Protocol 3: Small Spill Cleanup

-

Evacuate and Ventilate: Ensure the spill is contained within a fume hood. If not, evacuate non-essential personnel and ensure adequate ventilation.

-

Don PPE: Wear appropriate PPE, including respiratory protection if the spill is outside a fume hood.

-

Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not create dust.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the decontamination materials for disposal as hazardous waste.

-

Report: Report the incident to the laboratory supervisor or safety officer.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, seek medical advice.[2]

-

Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2]

In all cases of exposure, show the Safety Data Sheet (SDS) for the compound or a structurally analogous one to the attending medical personnel.[2]

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

-

Containerization: Collect all waste materials (unreacted compound, contaminated absorbents, disposable PPE) in a clearly labeled, sealed container.

-

Labeling: The label must clearly state "Hazardous Waste" and list the chemical contents.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2] Do not dispose of it down the drain or with general laboratory trash.

Conclusion

While this compound is a valuable tool in pharmaceutical research, it possesses hazards that demand respect and careful management. By understanding its potential for skin, eye, and respiratory irritation, and by rigorously applying the principles of engineering controls, personal protective equipment, and safe work practices, researchers can handle this compound with a high degree of safety. The protocols and information presented in this guide are designed to empower laboratory professionals to conduct their work confidently and securely, fostering a culture of safety and scientific integrity.

References

Methodological & Application

The Azetidine Advantage: Leveraging (1-Benzylazetidin-3-yl)methanol in Modern Medicinal Chemistry

Foreword: The Rise of the Strained Scaffold

In the landscape of contemporary drug discovery, the pursuit of molecular novelty and enhanced physicochemical properties is paramount. Medicinal chemists are increasingly turning away from flat, aromatic-heavy molecules towards more three-dimensional, sp³-rich scaffolds. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1] Its inherent ring strain and conformational rigidity offer a unique tactical advantage in molecular design, allowing for precise spatial orientation of substituents. This can lead to improved binding affinity, selectivity, and metabolic stability compared to more flexible or larger heterocyclic systems.[1] This guide focuses on a particularly versatile building block within this class: (1-Benzylazetidin-3-yl)methanol . We will explore its synthesis, key reactions, and strategic applications, providing detailed, field-proven protocols for its effective use in medicinal chemistry programs.

Profile of a Versatile Building Block: this compound

This compound is a bifunctional molecule that serves as an excellent starting point for a variety of more complex structures. The N-benzyl group provides a stable protecting group that can be removed under specific conditions, while the primary hydroxyl group is a versatile handle for introducing a wide range of functionalities.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 99025-94-2 | [2] |

| Molecular Formula | C₁₁H₁₅NO | [2] |

| Molecular Weight | 177.24 g/mol | [2] |

| Appearance | Expected to be an oil or low-melting solid | Inferred |

| Storage | Sealed in dry, 2-8°C | [2][3] |

Safety and Handling

According to supplier safety data, this compound should be handled with care. The following hazard statements are associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Building Block

A reliable and scalable synthesis of the core building block is the foundation of any successful medicinal chemistry campaign. This compound can be efficiently prepared from readily available starting materials, benzylamine and epichlorohydrin. The following protocol is adapted from a similar synthesis of 3-hydroxy-azetidine hydrochloride.[4]

Protocol 1: Synthesis of this compound

This two-step procedure involves the initial ring-opening of epichlorohydrin with benzylamine to form an amino alcohol intermediate, followed by in-situ cyclization to the azetidine ring.

Step 1: Ring-opening of Epichlorohydrin

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1.0 eq) in a suitable solvent such as methanol or water (approximately 10-15 volumes).

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add epichlorohydrin (1.3 eq) dropwise to the cooled solution, maintaining the internal temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at 0-5°C for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

Step 2: Cyclization to this compound

-

To the reaction mixture containing the intermediate amino alcohol, slowly add a solution of sodium hydroxide (2.0-3.0 eq) in water, while maintaining the temperature below 20°C.

-

Heat the reaction mixture to 50-60°C and stir for 4-6 hours. The progress of the cyclization can be monitored by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel to afford the pure building block.

Causality Behind Experimental Choices:

-

The use of an excess of epichlorohydrin ensures complete consumption of the more valuable benzylamine.

-

Maintaining a low temperature during the initial ring-opening minimizes the formation of side products.

-

The addition of a strong base in the second step is crucial for the deprotonation of the hydroxyl group, which then acts as a nucleophile to displace the chloride and form the azetidine ring.

Key Transformations and Protocols

The utility of this compound lies in its ability to undergo a variety of chemical transformations at both the hydroxyl group and the nitrogen atom (after deprotection). Below are detailed protocols for three fundamental reactions.

O-Alkylation: Williamson Ether Synthesis

The formation of an ether linkage is a common strategy in drug design to modulate polarity, lipophilicity, and metabolic stability. The Williamson ether synthesis is a classic and reliable method for this transformation.

This protocol describes a general procedure for the O-alkylation using an alkyl halide.

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Effervescence (hydrogen gas evolution) will be observed.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validating System: The formation of the desired ether can be confirmed by the disappearance of the hydroxyl proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the added alkyl group. Mass spectrometry will show the expected increase in the molecular weight.

Diagram: O-Alkylation Workflow

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Oxidation to the Aldehyde: Swern Oxidation

Oxidation of the primary alcohol to an aldehyde provides a key intermediate for reductive amination, Wittig reactions, and other carbon-carbon bond-forming reactions. The Swern oxidation is a mild and efficient method that avoids the use of heavy metals and is tolerant of many functional groups.[5]